![molecular formula C14H13NO3 B3050657 2-[(3-methoxyphenyl)amino]benzoic acid CAS No. 27693-73-8](/img/structure/B3050657.png)

2-[(3-methoxyphenyl)amino]benzoic acid

Übersicht

Beschreibung

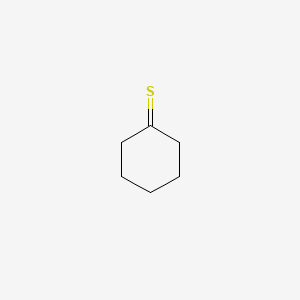

Anthranilic acid, N-(3-methoxyphenyl)-, is a derivative of anthranilic acid. Anthranilic acid is an aromatic acid with the formula C6H4(NH2)(CO2H) and has a sweetish taste . The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine . As a result of containing both acidic and basic functional groups, the compound is amphoteric .

Synthesis Analysis

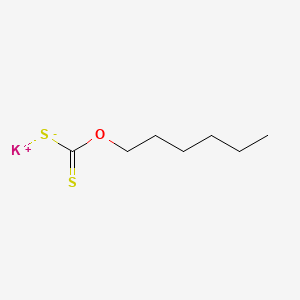

Anthranilic acid can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts . Anthranilic acid complexes of Zn (II), Bi (III), Ag (I), Fe (II), Co (II), Cu (II), Mn (II), Al, Ni (II), and Cr (III) were synthesized and characterized using various techniques .Molecular Structure Analysis

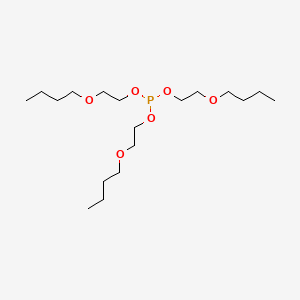

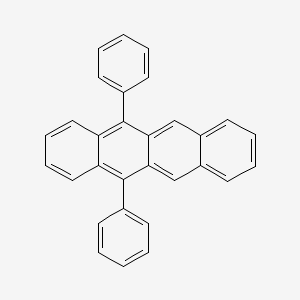

The molecular formula of N-(3-Methoxyphenyl)anthranilic acid is C14H13NO3 . The average mass is 243.258 Da and the monoisotopic mass is 243.089539 Da .Chemical Reactions Analysis

Anthranilic acid is an active compound with diverse biological activities such as anti-inflammatory, antineoplastic, anti-malarial and α-glucosidase inhibitory properties . It can also chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .Physical and Chemical Properties Analysis

Anthranilic acid is a white or yellow solid . It is odorless and has a density of 1.412 g/cm3 . The melting point is between 146 to 148 °C and it sublimes at a boiling point of 200 °C . It is soluble in water (0.572 g/100 mL at 25 °C), very soluble in chloroform, pyridine, and soluble in ethanol, ether, ethyl ether . It is slightly soluble in trifluoroacetic acid, benzene .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Properties

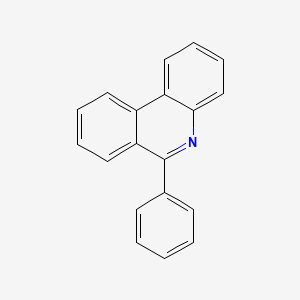

Anthranilic acid derivatives, such as N-(3',4'-dimethoxycinnamonyl) anthranilic acid (3,4-DAA), have shown potential in the treatment of inflammatory conditions. In studies, 3,4-DAA demonstrated significant anti-inflammatory and analgesic effects in models of rheumatoid arthritis, reducing both clinical and histological severity of arthritis and pain levels. Its mechanism of action includes suppression of Th1 cell activity and induction of IL-10, suggesting a potential role in the treatment of rheumatoid arthritis and other inflammatory diseases (Inglis et al., 2007).

Immunomodulatory Effects

The immunomodulatory effects of anthranilic acid derivatives have been explored in various studies. For instance, 3,4-DAA has shown efficacy in preventing acute rejection in organ transplantation models by inhibiting inflammatory responses and promoting T-cell cycle arrest, highlighting its potential as an adjunct therapy in transplant medicine to reduce the side effects of traditional immunosuppressants like cyclosporine A (Xu Yong-gang et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds like benzoic acid are known to have antimicrobial properties and can bind to amino acids

Mode of Action

It’s structurally similar to benzoic acid, which is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels . This compound might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-[(3-methoxyphenyl)amino]benzoic acid might also be involved in amino acid metabolism.

Pharmacokinetics

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid

Result of Action

Similar compounds like benzoic acid are known to have antimicrobial properties . This suggests that this compound might also exhibit antimicrobial activity, but further studies are required to confirm this.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

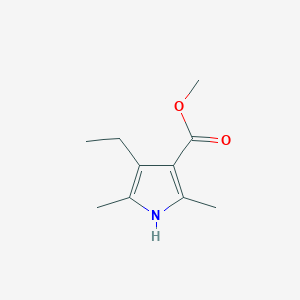

It is known that benzylic compounds, such as this one, are activated towards free radical attack . This suggests that 2-[(3-methoxyphenyl)amino]benzoic acid may interact with enzymes, proteins, and other biomolecules in a manner that involves free radical mechanisms .

Dosage Effects in Animal Models

There is currently no available data on how the effects of this compound vary with different dosages in animal models . Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any interactions with transporters or binding proteins, and effects on its localization or accumulation, are not currently known .

Eigenschaften

IUPAC Name |

2-(3-methoxyanilino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-11-6-4-5-10(9-11)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRGDXQQJKAWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182056 | |

| Record name | Anthranilic acid, N-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27693-73-8 | |

| Record name | N-(3-Methoxyphenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027693738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((3-methoxyphenyl)amino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)

![1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B3050585.png)